

An In-depth Technical Guide to the Structure of 8-Bromo-4-methylquinazoline

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Compound of Interest

Compound Name: 8-Bromo-4-methylquinazoline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of **8-Bromo-4-methylquinazoline**, a heterocyclic compound of significant interest in medicinal chemistry. The quinazoline scaffold is a privileged structure in drug discovery, and substitutions at the 8-position, such as with a bromine atom, have been noted to enhance biological activity. This document elucidates the core structure, physicochemical properties, and detailed spectroscopic characterization of **8-Bromo-4-methylquinazoline**. A plausible synthetic pathway is outlined with mechanistic insights, providing a foundational understanding for researchers engaged in the synthesis and application of novel quinazoline-based therapeutic agents.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in the development of therapeutic agents. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.^[1] Several quinazoline-based drugs have received FDA approval, particularly as kinase inhibitors in oncology, such as gefitinib and erlotinib.^[2] The

versatility of the quinazoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles.

The introduction of a halogen atom, such as bromine, at specific positions on the benzene ring of the quinazoline core can significantly influence the molecule's potency and selectivity. Notably, substitutions at the 6 and 8-positions have been shown to be critical for enhancing antimicrobial and cytotoxic activities.^[3] This guide focuses specifically on the 8-Bromo-4-methyl derivative, providing a detailed examination of its structural features and the scientific principles underpinning its synthesis and characterization.

Molecular Structure and Physicochemical Properties

8-Bromo-4-methylquinazoline possesses the molecular formula $C_9H_7BrN_2$ and a molecular weight of approximately 223.07 g/mol.^[4] The core of the molecule is the quinazoline ring system. A bromine atom is substituted at the 8-position of the benzene ring, and a methyl group is attached to the 4-position of the pyrimidine ring.

Table 1: Physicochemical Properties of **8-Bromo-4-methylquinazoline**

Property	Value	Source
CAS Number	1666113-01-4	^[4] ^[5]
Molecular Formula	$C_9H_7BrN_2$	^[4]
Molecular Weight	223.07 g/mol	^[4]
Appearance	Solid	^[6]
Storage Temperature	2-8°C	^[6]

The presence of the bromine atom, an electron-withdrawing group, at the 8-position is expected to influence the electron distribution within the aromatic system, potentially impacting its interaction with biological targets. The methyl group at the 4-position can also affect the molecule's steric and electronic properties.

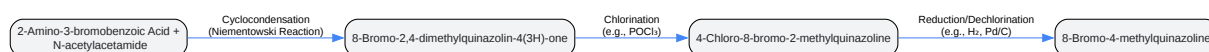
Caption: Chemical structure of **8-Bromo-4-methylquinazoline**.

Synthesis of 8-Bromo-4-methylquinazoline: A Mechanistic Approach

The synthesis of 4-methylquinazolines can be achieved through various methods, with a common starting material being a substituted 2-aminoacetophenone.[3] A plausible and established route for the synthesis of the quinazoline core is the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with an amide.[7][8][9][10]

For the synthesis of **8-Bromo-4-methylquinazoline**, a logical starting material would be 2-amino-3-bromobenzoic acid. The synthesis would likely proceed through the formation of an intermediate 4-hydroxyquinazoline, which can then be converted to the target molecule.

Proposed Synthetic Pathway



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Caption: Proposed synthetic workflow for **8-Bromo-4-methylquinazoline**.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on established chemical transformations for similar quinazoline derivatives.

Step 1: Synthesis of 8-Bromo-2,4-dimethylquinazolin-4(3H)-one (Niementowski Reaction)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromobenzoic acid and a molar excess of N-acetylacetamide.
- **Heating:** Heat the reaction mixture at a high temperature (typically 180-200°C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, the reaction mixture is cooled, and the solid product is triturated with a suitable solvent (e.g., ethanol), filtered, and washed to yield the crude 8-Bromo-2,4-

dimethylquinazolin-4(3H)-one.

Causality: The Niementowski reaction is a robust method for forming the quinazolinone ring. The high temperature is necessary to drive the condensation and subsequent cyclization-dehydration steps. N-acetylacetamide provides the atoms necessary to form the C2-methyl and C4-oxo functionalities of the pyrimidine ring.

Step 2: Chlorination to 4-Chloro-8-bromo-2-methylquinazoline

- **Reaction Setup:** The dried 8-Bromo-2,4-dimethylquinazolin-4(3H)-one from the previous step is suspended in phosphorus oxychloride (POCl_3). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) may be added.
- **Reflux:** The mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC).
- **Work-up:** The excess POCl_3 is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., ammonia solution). The resulting precipitate is filtered, washed with water, and dried to afford 4-Chloro-8-bromo-2-methylquinazoline.

Causality: Phosphorus oxychloride is a standard and effective reagent for converting the 4-oxo group of the quinazolinone into a 4-chloro substituent. This chloro group is a good leaving group, making the 4-position susceptible to subsequent nucleophilic substitution or reduction.

Step 3: Reductive Dechlorination to **8-Bromo-4-methylquinazoline**

- **Reaction Setup:** The 4-Chloro-8-bromo-2-methylquinazoline is dissolved in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel. A palladium on carbon catalyst (Pd/C) is added.
- **Hydrogenation:** The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) at room temperature.
- **Work-up:** Upon completion, the catalyst is removed by filtration through celite. The filtrate is concentrated under reduced pressure to yield the crude **8-Bromo-4-methylquinazoline**,

which can be further purified by recrystallization or column chromatography.

Causality: Catalytic hydrogenation with palladium on carbon is a common and efficient method for the reductive dehalogenation of aryl chlorides. The hydrogen gas, activated by the palladium catalyst, selectively replaces the chlorine atom at the 4-position with a hydrogen atom.

Spectroscopic Characterization and Structural Elucidation

The definitive confirmation of the structure of **8-Bromo-4-methylquinazoline** relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not readily available in the public domain, the expected spectral characteristics can be predicted based on the analysis of similar structures.

^1H and ^{13}C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for **8-Bromo-4-methylquinazoline**

Position	Predicted ^1H NMR (ppm)	Predicted ^{13}C NMR (ppm)	Rationale for Prediction
C2-H	~9.0	~155	Singlet, downfield due to adjacent nitrogens.
C4-CH ₃	~2.8	~22	Singlet, in the typical range for a methyl group on an aromatic ring.
C5-H	~7.8	~128	Doublet of doublets, coupled to C6-H and C7-H.
C6-H	~7.5	~127	Triplet, coupled to C5-H and C7-H.
C7-H	~8.0	~135	Doublet of doublets, coupled to C5-H and C6-H. Downfield shift influenced by the adjacent bromine.
C8-Br	-	~118	Quaternary carbon, signal would be weak. Shift influenced by the attached bromine.
C4a	-	~150	Quaternary carbon at the ring junction.
C8a	-	~152	Quaternary carbon at the ring junction.

Self-Validation: The number of signals, their multiplicities (splitting patterns), and integration values in the ^1H NMR spectrum, along with the chemical shifts in both ^1H and ^{13}C NMR, must be consistent with the proposed structure. 2D NMR techniques like COSY and HMBC would be used to definitively assign the proton and carbon signals and confirm the connectivity of the atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

- Molecular Ion Peak (M^+):** The mass spectrum of **8-Bromo-4-methylquinazoline** is expected to show a prominent molecular ion peak (M^+) and an $M+2$ peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ^{79}Br and ^{81}Br).
- Fragmentation:** Common fragmentation pathways for quinazolines may involve the loss of the methyl group or cleavage of the pyrimidine ring.[\[11\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for **8-Bromo-4-methylquinazoline**

Wavenumber (cm^{-1})	Vibration	Expected Intensity
3100-3000	C-H stretch (aromatic)	Medium
2950-2850	C-H stretch (methyl)	Medium
~1620, ~1580, ~1500	C=C and C=N stretching (aromatic rings)	Strong to Medium
~1450	C-H bend (methyl)	Medium
Below 1000	C-Br stretch	Strong

Self-Validation: The presence of characteristic absorption bands for aromatic C-H, C=C, and C=N bonds, along with the C-Br stretch, would be consistent with the structure of **8-Bromo-4-methylquinazoline**.

Structure-Activity Relationship (SAR) Insights

The structural features of **8-Bromo-4-methylquinazoline** are significant in the context of its potential as a bioactive molecule, particularly as a kinase inhibitor.

- The Quinazoline Core: This scaffold acts as a bioisostere for the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases.[\[12\]](#)
- The 4-Methyl Group: The substituent at the 4-position can influence the orientation of the molecule within the kinase binding pocket. While an anilino group at this position is common in many EGFR inhibitors, the smaller methyl group may confer different selectivity profiles.
- The 8-Bromo Substituent: The presence of a halogen at the 8-position can have several effects:
 - Increased Lipophilicity: This can enhance membrane permeability and cellular uptake.
 - Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (e.g., oxygen or nitrogen) in the active site of a protein target, thereby increasing binding affinity.
 - Modulation of Electronic Properties: The electron-withdrawing nature of bromine can alter the pKa of the quinazoline nitrogens, affecting their ability to form hydrogen bonds.

Studies on related quinazoline derivatives have shown that substitutions at the 6 and 8-positions with halogens can significantly impact their antimicrobial and cytotoxic activities.[\[3\]](#) Further investigation into **8-Bromo-4-methylquinazoline** and its derivatives could reveal novel structure-activity relationships and lead to the development of potent and selective therapeutic agents.

Conclusion

8-Bromo-4-methylquinazoline is a structurally important molecule with significant potential in drug discovery. Its synthesis can be approached through established methods like the Niementowski reaction, followed by functional group transformations. The definitive elucidation of its structure relies on a comprehensive analysis of its spectroscopic data, including NMR, MS, and IR. The key structural features—the quinazoline core, the 4-methyl group, and the 8-bromo substituent—are all expected to contribute to its physicochemical properties and biological activity. This technical guide provides a foundational understanding of the structure of

8-Bromo-4-methylquinazoline, which will be invaluable for researchers working on the design and synthesis of novel quinazoline-based compounds.

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